molecular formula C7H5NO3 B1664092 2-Nitrobenzaldehyde CAS No. 552-89-6

2-Nitrobenzaldehyde

Cat. No. B1664092
CAS RN: 552-89-6
M. Wt: 151.12 g/mol
InChI Key: CMWKITSNTDAEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . Cinnamaldehyde can also be nitrated, e.g., in a solution of acetic anhydride in acetic acid, in high-yield to 2-nitrocinnamaldehyde . In one synthetic process, toluene is mono-nitrated at cold temperatures to 2-nitrotoluene, with about 58% being converted to the ortho- isomer . The 2-nitrotoluene can then be oxidized to yield 2-nitrobenzaldehyde .


Chemical Reactions Analysis

2-Nitrobenzaldehyde is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics . In the Baeyer-Drewson indigo synthesis, 2-nitrobenzaldehyde condenses with acetone in basic aqueous solution to yield indigo in a one-pot synthesis .


Physical And Chemical Properties Analysis

2-Nitrobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 268.2±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.6±3.0 kJ/mol and its flash point is 144.0±15.4 °C . It has a molar refractivity of 39.6±0.3 cm3 .

Scientific Research Applications

Photochemical Sensitivity and Actinometry

2-Nitrobenzaldehyde (2NB) is recognized for its photochemical sensitivity and has been used as a chemical actinometer. This application is significant for studying solution and ice photochemistry. 2NB's properties, such as its quantum efficiencies and molar absorptivities, are relatively stable across different temperatures and wavelengths. This stability makes 2NB a convenient and robust choice for laboratory and field measurements in photochemical studies, including its behavior in both liquid water and water ice environments (Galbavy, Ram, & Anastasio, 2010).

Synthesis and Production Improvement

Research has also focused on improving the yield of 2-nitrobenzaldehyde during its production, particularly through the nitration of benzaldehyde. Efforts have been made to optimize the production process by varying operative conditions like temperature and chemical composition, aiming to increase yield and reduce associated risks (Somma, Marotta, Andreozzi, & Caprio, 2014).

Atmospheric Degradation Studies

2-Nitrobenzaldehyde has been studied for its atmospheric degradation, particularly through photolysis and reaction with OH radicals. This research is crucial in understanding the compound's behavior and lifespan in the atmosphere, including its photolytic stability and oxidation kinetics (Bouya, Rashidi, Roth, Salghi, & Chakir, 2017).

Protective Effects against Singlet Oxygen Generation

Interestingly, 2-nitrobenzaldehyde has been found to effectively suppress singlet oxygen generation, which is beneficial in protecting materials from oxidative stress. Its efficiency in this role has been compared with other antioxidants used in industries like food, showing a superior protective influence (Hajimohammadi, Sereshk, Schwarzinger, & Knör, 2018).

Phase Equilibrium and Thermodynamic Functions

The solubility of 2-nitrobenzaldehyde in various solvents has been extensively studied, providing valuable data for its practical applications in different chemical processes. This research contributes to understanding the phase equilibrium and thermodynamic functions of 2-nitrobenzaldehyde, which is critical for its effective use in industrial settings (Li et al., 2018).

Safety And Hazards

2-Nitrobenzaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

2-Nitrobenzaldehyde was found to efficiently block singlet oxygen generation in a series of different test samples upon exposure to UV and visible light under aerobic conditions . This could be a promising area for future research. Additionally, the green synthesis approach using ZnO nanoparticles as a catalyst was found to be a very efficient method to synthesize biologically active compounds compared to the conventional method .

properties

IUPAC Name

2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWKITSNTDAEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022060
Record name 2-Nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline]
Record name 2-Nitrobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8133
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Nitrobenzaldehyde

CAS RN

552-89-6
Record name 2-Nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROBENZALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48B18Q9B8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The crude solution of β-dimethylamino-2-nitro-styrene, prepared analogously to Example 1, was diluted with 250 ml of DMF and 3 g of CuCl were added. The mixture was areated at 50° C. for 45 min. using oxygen and the solvent was then removed. After customary working-up, it was possible to isolate 88.8% of o-nitrobenzaldehyde, based on the o-nitro-toluene employed. The proportion of secondary components in the precipitated product was only 0.8%.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
88.8%

Synthesis routes and methods II

Procedure details

20 g of β-dimethylamino-2-nitrostyrene, 1 g of CuCl and 300 ml of DMF were initially introduced into a 300 ml autoclave equipped with an aerating stirrer. The autoclave was heated to 50° C. and pressurized to 10 bar with air, and a pressure of 20 bar was then maintained using oxygen. After 2 h, the experiment was discontinued and 87.2% of o-nitrobenzaldehyde was obtained after working-up.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.2%

Synthesis routes and methods III

Procedure details

50 mmol of β-morpholino-2-nitrostyrene and 1 g of CuCl were initially introduced into 120 ml of DMSO and aerated at 60° C. for 90 min. using oxygen. After concentrating and customary working-up, 0.41 mol of o-nitrobenzaldehyde was isolated.
Name
β-morpholino-2-nitrostyrene
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.67 g (4 mmols) of o-nitrobenzyl methyl ether was used in place of m-methoxybenzyl alcohol and also 0.2 g (1.35 mmols) of sodium bromate was used. With respect to the components in the reaction solution, the intended o-nitrobenzaldehyde was produced in an area ratio, as determined by gas chromatography, of 53.6% and 38.6% of o-nitrobenzyl methyl ether as a raw material was remained.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.61 g (4 mmols) of o-nitrobenzyl alcohol was used in place of m-methoxybenzyl alcohol and 2 ml of water and one drop of 47% bromic acid were used in place of 2 ml of acetic acid. With respect to the components in the reaction solution, the intended o-nitrobenzaldehyde was produced in an area ratio, as determined by gas chromatography, of 75.2% and 24.2% of o-nitrobenzyl alcohol as a raw material was remained.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Nitrobenzaldehyde
Reactant of Route 3
2-Nitrobenzaldehyde
Reactant of Route 4
2-Nitrobenzaldehyde
Reactant of Route 5
2-Nitrobenzaldehyde
Reactant of Route 6
2-Nitrobenzaldehyde

Citations

For This Compound
6,250
Citations
CI Sainz-Díaz - Monatshefte für Chemie/Chemical Monthly, 2002 - Springer
… nitration that yields a significant proportion of 2-nitrobenzaldehyde by using a non-expensive … Other authors obtained a higher proportion of 2-nitrobenzaldehyde in the benzaldehyde …
Number of citations: 32 link.springer.com
ES Galbavy, K Ram, C Anastasio - Journal of Photochemistry and …, 2010 - Elsevier
… Our experiments show that the quantum yield for 2-nitrobenzaldehyde photolysis in solution is … While our field results for 2-nitrobenzaldehyde photodecay in the Greenland snowpack …
Number of citations: 169 www.sciencedirect.com
M Akazome, J Yamamoto, T Kondo… - Journal of organometallic …, 1995 - Elsevier
… 4’-chloro-2’-nitrobenzaldehyde in only 8% yield, but with the the use of tin(H) chloride the yield of 7-chloroquinazoline increased to 18% (run 18). 2-Nitrobenzaldehyde dimethyl acetal …
Number of citations: 101 www.sciencedirect.com
K Arora, D Kumar, K Burman, S Agnihotri… - Journal of Saudi Chemical …, 2011 - Elsevier
… In this respect, we report herein the vibration modes of 2-nitrobenzaldehyde and furan-2-carbaldehyde Schiff bases with 2-amino pyridine by using AM1 and PM3 computational semi-…
Number of citations: 18 www.sciencedirect.com
G Ferguson, C Glidewell, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
The isomeric compounds (E)-2-nitrobenzaldehyde 3-nitrophenylhydrazone and (E)-3-nitrobenzaldehyde 2-nitrophenylhydrazone, both C13H10N4O4, are isomorphous and effectively …
Number of citations: 27 scripts.iucr.org
JM Allen, SK Allen, SW Baertschi - Journal of pharmaceutical and …, 2000 - Elsevier
We report the development of a new ‘photochemical titration’ actinometric method for measurement of UV-B (290–320 nm) and UV-A (320–400 nm) light dose during drug photostability …
Number of citations: 58 www.sciencedirect.com
A Diaspro, F Federici, C Viappiani, S Krol… - The Journal of …, 2003 - ACS Publications
… multiphoton photolysis of a caged proton compound, 2-nitrobenzaldehyde (o-NBA), using a … ), we obtained appreciable photolysis of 2-nitrobenzaldehyde. So far, we demonstrated that …
Number of citations: 25 pubs.acs.org
S Shan, XJ Wang, WX Hu, DJ Xu - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
Crystals of the title compound, C13H10N4O4, were obtained from a condensation reaction of 2-nitrobenzaldehyde and 4-nitrophenylhydrazine. Significantly different C—N(nitro) and N…
Number of citations: 5 scripts.iucr.org
B Xiang, C Zhu, L Zhu - Chemical physics letters, 2009 - Elsevier
… We have estimated the atmospheric photolysis rate constants of 2-nitrobenzaldehyde vapor using the gas-phase absorption cross section data of 2-nitrobenzaldehyde determined in …
Number of citations: 14 www.sciencedirect.com
SB Zanje, VJ Suryavanshi, AN Kokare… - Journal of Analytical …, 2018 - Springer
A simple, rapid, selective, sensitive and reliable extractive spectrophotometric method was developed for the determination of ruthenium(III) using 2-nitrobenzaldehyde …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.